molecular formula C8H10OS B13195375 (1R)-1-Phenyl-2-sulfanylethan-1-ol

(1R)-1-Phenyl-2-sulfanylethan-1-ol

Katalognummer: B13195375
Molekulargewicht: 154.23 g/mol
InChI-Schlüssel: GADYZKYNBSDWMQ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-Phenyl-2-sulfanylethan-1-ol is an organic compound characterized by the presence of a phenyl group attached to a sulfanyl-ethanol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Phenyl-2-sulfanylethan-1-ol typically involves the reaction of phenylacetaldehyde with thiol compounds under controlled conditions. One common method is the reduction of phenylacetaldehyde using sodium borohydride in the presence of a thiol, which results in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Phenyl-2-sulfanylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol or alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-Phenyl-2-sulfanylethan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R)-1-Phenyl-2-sulfanylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-Phenyl-2-hydroxyethan-1-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    (1R)-1-Phenyl-2-aminoethan-1-ol: Contains an amino group instead of a sulfanyl group.

Uniqueness

(1R)-1-Phenyl-2-sulfanylethan-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.

Eigenschaften

Molekularformel

C8H10OS

Molekulargewicht

154.23 g/mol

IUPAC-Name

(1R)-1-phenyl-2-sulfanylethanol

InChI

InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m0/s1

InChI-Schlüssel

GADYZKYNBSDWMQ-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@H](CS)O

Kanonische SMILES

C1=CC=C(C=C1)C(CS)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.